Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

Catalog No.
S13588457
CAS No.
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carb...

Product Name

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

IUPAC Name

methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-5-3-7(5,4-8)6(9)10-2/h5H,3-4,8H2,1-2H3

InChI Key

VWOPRZFAJNBQOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CN)C(=O)OC

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a chemical compound characterized by its unique cyclopropane structure, which includes an amino group and a carboxylate functional group. The molecular formula for this compound is C₆H₁₁NO₂, and it has a molecular weight of approximately 115.16 g/mol. The compound features a three-membered cyclopropane ring, which contributes to its reactivity and potential biological activity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and agricultural science.

  • Oxidation: This reaction can convert the compound into carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: Various functional groups can be introduced into the molecule through nucleophilic substitution reactions, often involving alkyl halides or other nucleophiles under acidic or basic conditions.

Research indicates that methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate may interact with biological systems, particularly in relation to plant hormones. Its structural similarity to 1-aminocyclopropane-1-carboxylic acid, a precursor to ethylene—a key plant hormone—suggests potential roles in influencing enzyme activity related to ethylene production. Such interactions may have implications for regulating plant growth and responses to environmental stresses .

The synthesis of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate typically involves several steps:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes, often facilitated by transition metal catalysts.
  • Introduction of the Aminomethyl Group: A nucleophilic substitution reaction is used to introduce the aminomethyl group onto the cyclopropane ring.
  • Formation of the Ester: The final step involves esterification with methanol to yield the desired methyl ester form .

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its ability to interact with specific enzymes and receptors.
  • Agricultural Science: Potential use in modulating plant growth and responses through its interaction with hormonal pathways.

Studies examining the interactions of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate with biological systems indicate its potential role in enzyme modulation related to ethylene biosynthesis. Such interactions could influence various biochemical pathways, making it a subject of interest for further research in both agricultural and medicinal contexts .

Several compounds share structural similarities with methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Aminocyclopropane-1-carboxylic acidCyclopropane ring with a carboxylic acid groupPrecursor to ethylene, critical in plant biology
1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acidCyclopropane ring with an ethyl group and carboxylic acidPotential role in enzyme activity modulation
Methyl 1-methylcyclopropane-1-carboxylateCyclopropane ring with an ester functional groupUsed as a synthetic intermediate in organic chemistry

The uniqueness of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate lies in its combination of an amino group, a methyl substituent on the cyclopropane ring, and a carboxylate functional group. This specific arrangement imparts distinct reactivity and potential biological activity not found in simpler analogs .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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